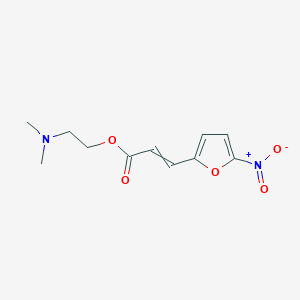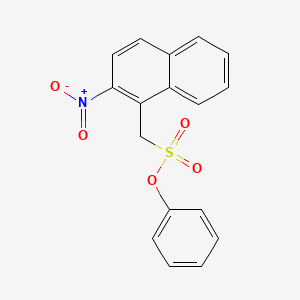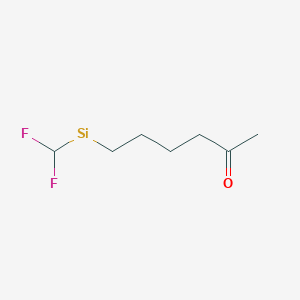![molecular formula C23H31NO2 B14383492 1,1-Diphenyl-2-[1-(piperidin-1-yl)ethyl]butane-1,4-diol CAS No. 89646-38-8](/img/structure/B14383492.png)
1,1-Diphenyl-2-[1-(piperidin-1-yl)ethyl]butane-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Diphenyl-2-[1-(piperidin-1-yl)ethyl]butane-1,4-diol is a complex organic compound that features a piperidine ring, a diphenyl moiety, and a butane-1,4-diol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diphenyl-2-[1-(piperidin-1-yl)ethyl]butane-1,4-diol typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the diphenyl moiety and the butane-1,4-diol backbone. Key steps may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Diphenyl Moiety: This step often involves Friedel-Crafts alkylation or acylation reactions.
Attachment of the Butane-1,4-diol Backbone: This can be done through nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
化学反応の分析
Types of Reactions
1,1-Diphenyl-2-[1-(piperidin-1-yl)ethyl]butane-1,4-diol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
1,1-Diphenyl-2-[1-(piperidin-1-yl)ethyl]butane-1,4-diol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.
Industry: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 1,1-Diphenyl-2-[1-(piperidin-1-yl)ethyl]butane-1,4-diol involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring and diphenyl moiety play crucial roles in binding to these targets, influencing biological pathways and eliciting specific effects.
類似化合物との比較
Similar Compounds
- 1,1-Diphenyl-2-(piperidin-1-yl)ethanol
- 1,1-Diphenyl-2-(piperidin-1-yl)ethane
Uniqueness
1,1-Diphenyl-2-[1-(piperidin-1-yl)ethyl]butane-1,4-diol is unique due to its combination of a piperidine ring, diphenyl moiety, and butane-1,4-diol backbone. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
89646-38-8 |
|---|---|
分子式 |
C23H31NO2 |
分子量 |
353.5 g/mol |
IUPAC名 |
1,1-diphenyl-2-(1-piperidin-1-ylethyl)butane-1,4-diol |
InChI |
InChI=1S/C23H31NO2/c1-19(24-16-9-4-10-17-24)22(15-18-25)23(26,20-11-5-2-6-12-20)21-13-7-3-8-14-21/h2-3,5-8,11-14,19,22,25-26H,4,9-10,15-18H2,1H3 |
InChIキー |
VRCKOFFIUPQZMD-UHFFFAOYSA-N |
正規SMILES |
CC(C(CCO)C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Methoxy-3-phenyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14383410.png)



![3-{[2-(2-Methylpropoxy)ethyl]sulfanyl}prop-1-ene](/img/structure/B14383426.png)
![5-Ethyl-6-[4-(1H-imidazol-1-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14383435.png)



![N-{3-[(2-Methoxyethyl)amino]phenyl}acetamide](/img/structure/B14383458.png)

![6-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[3.1.0]hexane](/img/structure/B14383469.png)

![L-Cysteine, N-[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]-S-methyl-](/img/structure/B14383501.png)
